2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 144298-62-4
VCID: VC16785387
InChI: InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2
SMILES:
Molecular Formula: C16H13BrO2
Molecular Weight: 317.18 g/mol

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-

CAS No.: 144298-62-4

Cat. No.: VC16785387

Molecular Formula: C16H13BrO2

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- - 144298-62-4

Specification

CAS No. 144298-62-4
Molecular Formula C16H13BrO2
Molecular Weight 317.18 g/mol
IUPAC Name 6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Standard InChI InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2
Standard InChI Key BYUCSFWXCMTYOI-UHFFFAOYSA-N
Canonical SMILES C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32

Introduction

Structural and Chemical Characteristics

Molecular Architecture

BEL features a tetrahydropyran ring system substituted with a bromomethylene group at the 6-position and a naphthalenyl moiety at the 3-position . The stereochemistry of the bromomethylene group (6E configuration) is critical for its biological activity, as it influences interactions with target enzymes . The naphthalenyl group enhances lipophilicity, facilitating membrane penetration and intracellular accumulation.

Table 1: Key Chemical Properties of BEL

PropertyValue
Molecular FormulaC16H13BrO2\text{C}_{16}\text{H}_{13}\text{BrO}_2
Molecular Weight317.18 g/mol
CAS Number144298-62-4, 88070-98-8
Synonyms(6E)-Bromoenol lactone, 6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one

Synthesis and Stability

BEL is synthesized via multi-step organic reactions starting from 1-naphthalene acetic acid. Key steps include lactonization and bromination, which introduce the bromomethylene group. The compound is stable under standard laboratory conditions but degrades in the presence of nucleophiles due to the reactive bromine atom .

Biological Activity and Mechanisms

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

BEL was initially identified as a potent, irreversible inhibitor of Group VI iPLA2, an enzyme critical for phospholipid remodeling and signaling . iPLA2 hydrolyzes phospholipids at the sn-2 position, releasing free fatty acids like arachidonic acid (AA). BEL’s inhibition of iPLA2 disrupts AA metabolism, reducing prostaglandin E2 (PGE2) synthesis in osteoblasts at concentrations above 20 μM .

Off-Target Effects on PAP-1

Recent studies demonstrate that BEL also inhibits PAP-1, a magnesium-dependent enzyme involved in lipid biosynthesis . PAP-1 catalyzes the conversion of phosphatidic acid to diacylglycerol, a precursor for triacylglycerol and phospholipids. BEL-induced PAP-1 inhibition leads to:

  • Accumulation of phosphatidic acid .

  • Impaired incorporation of 3^3H-choline into phospholipids .

  • Reduced de novo synthesis of triacylglycerol .

These effects are independent of iPLA2 inhibition and underscore BEL’s lack of specificity .

Pro-Apoptotic Activity

BEL induces apoptosis in diverse cell lines, including U937 monocytes and Jurkat T cells, through mechanisms involving:

  • Mitochondrial membrane depolarization .

  • Caspase-9 and caspase-3 activation .

  • Poly(ADP-ribose) polymerase (PARP) cleavage .

Notably, propranolol, a PAP-1 inhibitor, replicates BEL’s apoptotic effects, confirming PAP-1’s role in cell survival .

Research Applications and Findings

Mechanistic Studies in Lipid Metabolism

BEL has been used to dissect the roles of iPLA2 and PAP-1 in lipid signaling. For example:

  • In RAW264.7 macrophages, BEL reduces AA release by 70% at 10 μM .

  • In GH3 pituitary cells, BEL blocks triacylglycerol synthesis by 85%, implicating PAP-1 in lipid storage .

Table 2: BEL’s Inhibitory Effects Across Cell Lines

Cell LineTarget EnzymeEffect ObservedConcentration
RAW264.7iPLA270% reduction in AA release10 μM
JurkatPAP-190% inhibition of TG synthesis20 μM
U937PAP-1Caspase-3 activation (2-fold increase)25 μM

Oxidative Stress and Glutathione Depletion

High BEL concentrations (>20 μM) deplete intracellular glutathione (GSH) by reacting with cysteine residues, leading to oxidative stress . This artifact complicates long-term studies, as GSH loss alters redox-sensitive pathways unrelated to iPLA2 or PAP-1 .

Therapeutic Implications and Limitations

Cardiovascular Research

BEL’s inhibition of myocardial iPLA2 suggests potential in treating cardiac arrhythmias, though its off-target effects limit therapeutic utility .

Challenges in Experimental Use

  • Specificity Issues: BEL’s dual inhibition of iPLA2 and PAP-1 necessitates cautious interpretation of data .

  • Cytotoxicity: Prolonged exposure induces apoptosis, confounding studies on cell proliferation .

  • Oxidative Artifacts: GSH depletion at high doses skews metabolic readouts .

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